UCHL1 Inhibitory Potency vs. LDN-57444
8RK59 demonstrates comparable in vitro potency to the widely used reversible UCHL1 inhibitor LDN-57444, but with a key mechanistic advantage: covalent binding. While LDN-57444 exhibits an IC50 of 0.88 μM in a fluorescence polarization assay, 8RK59 achieves an IC50 of approximately 1.0 μM in a fluorescence intensity assay using Ub-Rho-morpholine [1]. However, 8RK59's covalent mode of action ensures irreversible inhibition of the active enzyme pool, preventing reactivation upon compound washout—a critical limitation of reversible inhibitors like LDN-57444 [2]. This covalent engagement is confirmed by the inability of 8RK59 to label catalytically inactive UCHL1 mutants [3].
| Evidence Dimension | UCHL1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 8RK59: ~1 μM (Ub-Rho-morpholine fluorescence intensity assay) |
| Comparator Or Baseline | LDN-57444: 0.88 μM (Ub-Lys-TAMRA fluorescence polarization assay) |
| Quantified Difference | 8RK59 is approximately 1.14x less potent in vitro; however, the assay conditions differ (substrate: Ub-Rho-morpholine vs. Ub-Lys-TAMRA), limiting direct quantitative comparison. |
| Conditions | 8RK59: Ub-Rho-morpholine cleavage assay. LDN-57444: Ub-Lys-TAMRA fluorescence polarization assay. |
Why This Matters
8RK59 offers a covalent mechanism, enabling prolonged target engagement and the ability to visualize active UCHL1 pools—features absent in LDN-57444, which is a reversible, non-fluorescent inhibitor.
- [1] Mondal M, et al. (2021). UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology. Br J Cancer, 126:24-33. View Source
- [2] Kooij R, et al. (2020). Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos. J Am Chem Soc, 142(39):16825-16841. View Source
- [3] PeptideDB. (n.d.). 8RK59 Product Database. Retrieved April 2026. View Source
